molecular formula C21H27NO2 B4145086 2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide

2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide

Cat. No.: B4145086
M. Wt: 325.4 g/mol
InChI Key: AFCZHRPRCWYZQN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to a propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide typically involves the reaction of 4-tert-butylphenol with an appropriate halogenated propanamide derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the halogenated carbon, leading to the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding amine derivative.

    Substitution: Nitro or halogenated derivatives of the phenoxy group.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy moiety can interact with enzymes or receptors, modulating their activity. The amide group may also play a role in binding to biological targets, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)propanoic acid
  • 2-(4-tert-butylphenoxy)butanoic acid
  • 2-(3-isopropylphenoxy)-2-methylpropanoic acid

Uniqueness

2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide is unique due to the presence of both the tert-butylphenoxy and N-(1-phenylethyl) groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-15(17-9-7-6-8-10-17)22-20(23)16(2)24-19-13-11-18(12-14-19)21(3,4)5/h6-16H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZHRPRCWYZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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